CAY10506 is classified as a hybrid derivative of thiazolidinedione and α-lipoic acid. It acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid homeostasis. The compound is supplied by Cayman Chemical Company under the product number 10009079 and has the CAS Registry Number 292615-75-9. Its formal name is N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide, with a molecular formula of C20H26N2O4S3 and a molecular weight of 454.6 g/mol .
The synthesis of CAY10506 involves several steps that integrate components from thiazolidinedione and α-lipoic acid. The detailed synthetic route includes:
The specific parameters such as temperature, time, and concentrations are optimized based on preliminary experiments to maximize yield and purity.
The molecular structure of CAY10506 features several significant components:
The structural integrity is confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, ensuring that the synthesized compound matches the intended design .
CAY10506 participates in various chemical reactions typical of thiazolidinedione derivatives:
CAY10506 exerts its effects primarily through the activation of PPARγ:
CAY10506 exhibits several notable physical and chemical properties:
CAY10506 has several potential applications in scientific research:
CAY10506 (Chemical Abstracts Service registry number 292615-75-9) is a synthetic organic compound with a molecular weight of 401.48 g/mol. While detailed structural elucidation data remains limited in public literature, biochemical analyses confirm its classification as a non-thiazolidinedione Peroxisome Proliferator-Activated Receptor Gamma ligand. This distinction is pharmacologically significant, as it lacks the thiazolidinedione ring characteristic of first-generation Peroxisome Proliferator-Activated Receptor Gamma agonists like rosiglitazone and pioglitazone. The compound's structural features facilitate specific binding interactions within the Peroxisome Proliferator-Activated Receptor Gamma ligand-binding domain, prominently involving hydrogen bonding and hydrophobic interactions with surrounding amino acid residues [2].
Table 1: Fundamental Chemical Properties of CAY10506
Property | Specification |
---|---|
CAS Number | 292615-75-9 |
Molecular Weight | 401.48 g/mol |
Chemical Classification | Non-thiazolidinedione PPARγ modulator |
Key Binding Interactions | Hydrogen bonding, hydrophobic interactions |
Structural Distinction | Absence of thiazolidinedione ring |
The compound's three-dimensional conformation enables selective engagement with specific regions of the large (1400 ų) Peroxisome Proliferator-Activated Receptor Gamma ligand-binding pocket. This binding topology differs substantially from natural ligands like 15-deoxy-delta-prostaglandin J2 and synthetic full agonists, resulting in distinctive receptor-cofactor interactions. These structural attributes directly contribute to CAY10506's functional profile as a selective Peroxisome Proliferator-Activated Receptor Gamma modulator capable of dissecting specific downstream pathways [1] [2].
CAY10506 is classified pharmacologically as a selective Peroxisome Proliferator-Activated Receptor Gamma modulator, a designation reflecting its ability to induce receptor conformation distinct from both full agonists and antagonists. This classification distinguishes it from prototypical Peroxisome Proliferator-Activated Receptor Gamma agonists such as thiazolidinediones (rosiglitazone, pioglitazone, ciglitazone), which bind with high affinity but induce a broad spectrum of transcriptional responses often accompanied by adverse metabolic effects. As a selective modulator, CAY10506 engages Peroxisome Proliferator-Activated Receptor Gamma to stabilize a unique receptor conformation that facilitates differential recruitment of transcriptional co-regulators compared to full agonists [2].
Table 2: Classification of CAY10506 Among PPARγ Ligands
Ligand Type | Representative Compounds | CAY10506 Properties |
---|---|---|
Natural Ligands | 15d-PGJ2, 9-HODE, 13-HODE | Synthetic compound |
Full Synthetic Agonists | Rosiglitazone, Pioglitazone, Ciglitazone | Selective modulator without full agonist activity |
Partial Agonists | (S)-Ibuprofen, Auraptene | Higher selectivity profile |
Antagonists | T0070907 | Not antagonist activity |
Selective Modulators (SPPARγM) | CAY10506, GQ-16 | Unique conformational induction |
This receptor-ligand interaction occurs within the nuclear compartment where Peroxisome Proliferator-Activated Receptor Gamma forms a heterodimeric complex with retinoid X receptor. Unlike full agonists that promote comprehensive coactivator binding, CAY10506's selective modulation results in preferential recruitment of specific coactivator complexes while limiting association with others. This biased coregulator recruitment underlies its ability to activate beneficial transcriptional programs (e.g., those involved in tumor growth suppression) while minimizing induction of genes responsible for adverse effects like adipogenesis and fluid retention commonly associated with thiazolidinediones. This pharmacological profile enables more precise targeting of Peroxisome Proliferator-Activated Receptor Gamma pathways in cancer research without triggering the broad metabolic effects that complicated therapeutic applications of earlier ligands [1] [2].
The discovery of CAY10506 emerged from concerted efforts during the early 2000s to develop improved Peroxisome Proliferator-Activated Receptor Gamma ligands with enhanced specificity for cancer applications. This development occurred against the backdrop of accumulating evidence that Peroxisome Proliferator-Activated Receptor Gamma activation could regulate tumor cell differentiation, proliferation, and survival across diverse cancer types. Initial enthusiasm for thiazolidinediones in oncology was tempered by their dose-limiting side effects and paradoxical effects in certain cancer models, creating a compelling rationale for next-generation compounds [1].
CAY10506 was specifically engineered to address the pharmacological limitations of first-generation ligands. The compound was developed through rational drug design approaches focused on modifying chemical scaffolds to achieve differential cofactor recruitment profiles. Unlike the initial wave of Peroxisome Proliferator-Activated Receptor Gamma agonists developed for metabolic diseases, CAY10506 was optimized for selective modulation of pathways relevant to oncology. Its development timeline coincides with the emerging understanding of Peroxisome Proliferator-Activated Receptor Gamma's complex biology in cancer, particularly the recognition that this nuclear receptor regulates diverse transcriptional networks beyond metabolism, including those governing inflammation, cellular differentiation, and apoptosis [1] [2].
Research into CAY10506 has been instrumental in advancing the concept of selective Peroxisome Proliferator-Activated Receptor Gamma modulation as a viable strategy for cancer intervention. Studies utilizing this compound have helped dissect the receptor's pleiotropic effects, demonstrating that discrete conformational changes induced by different ligands can produce markedly different biological outcomes. This research has contributed significantly to the paradigm shift from viewing Peroxisome Proliferator-Activated Receptor Gamma simply as a metabolic regulator to recognizing it as a multifunctional transcription factor with context-dependent actions in malignant cells [1].
CAY10506 exerts its anticancer effects through selective modulation of Peroxisome Proliferator-Activated Receptor Gamma-mediated transcriptional networks that govern critical oncogenic processes. Upon binding to the ligand-binding domain, CAY10506 induces a distinct receptor conformation that promotes specific coactivator interactions while limiting others. This selective recruitment results in altered gene expression profiles affecting multiple pathways relevant to malignant progression [2].
The compound demonstrates a unique kinetic profile characterized by gradual receptor activation leading to sustained modulation of downstream targets. This contrasts with the rapid, pronounced activation induced by full agonists. This temporal dynamic may contribute to its distinct biological effects, particularly regarding cell cycle regulation and differentiation programs. Research indicates that CAY10506 effectively modulates expression of genes involved in lipid metabolism and glucose homeostasis without inducing robust adipogenesis, representing a key advantage for oncology applications where metabolic disturbances would be problematic [2].
In malignant cells, CAY10506-mediated Peroxisome Proliferator-Activated Receptor Gamma activation influences several critical pathways:
Cell Cycle Regulation: CAY10506 induces expression of cyclin-dependent kinase inhibitors, particularly p21 and p27, leading to G1 cell cycle arrest. This effect occurs through Peroxisome Proliferator-Activated Receptor Gamma-dependent transactivation without the concomitant activation of proliferative pathways sometimes observed with full agonists.
Apoptosis Induction: The compound enhances expression of pro-apoptotic factors while suppressing anti-apoptotic proteins, particularly in epithelial-derived malignancies. This effect appears mediated through both direct transcriptional regulation and indirect modulation of survival signaling pathways.
Differentiation Induction: CAY10506 promotes differentiation programs in certain cancer stem cell populations, potentially reducing tumor-initiating capacity. Its selective modulation profile enables this differentiation without the extensive lipid accumulation induced by thiazolidinediones.
Metabolic Reprogramming: The compound alters cancer cell metabolism by modulating glucose uptake and utilization pathways while influencing mitochondrial function. These metabolic shifts can impair malignant cell viability under tumor microenvironmental stresses.
The compound's ability to fine-tune Peroxisome Proliferator-Activated Receptor Gamma activation makes it particularly valuable for investigating context-dependent receptor actions in different cancer types. Its differential effects on coactivator recruitment, particularly compared to full agonists, provide a molecular basis for understanding how Peroxisome Proliferator-Activated Receptor Gamma can simultaneously regulate diverse biological processes. This selectivity profile positions CAY10506 as both an important research tool for dissecting Peroxisome Proliferator-Activated Receptor Gamma's complex biology in malignancy and a promising candidate for developing more targeted cancer therapeutics that avoid the limitations of earlier Peroxisome Proliferator-Activated Receptor Gamma ligands [1] [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: